Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Description

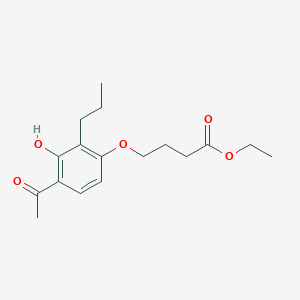

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a phenolic ester derivative characterized by a central phenoxy ring substituted with acetyl, hydroxyl, and propyl groups at the 4-, 3-, and 2-positions, respectively. The molecule is further functionalized with a butanoate ester chain (ethyl ester) at the 4-position of the phenoxy group.

Properties

IUPAC Name |

ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRCWBKCYZCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559018 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88420-31-9 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the reaction of 4-acetyl-3-hydroxy-2-propylphenol with ethyl 4-bromobutanoate under basic conditions to form the desired ester. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to dose-dependently block rat vascular smooth muscle cell proliferation and migration by inducing cell cycle arrest . This suggests its potential use in treating pathological cardiovascular conditions such as restenosis and atherosclerosis . Additionally, it effectively inhibits the progression of diabetic nephropathy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with phenolic esters and heterocyclic derivatives discussed in the literature. Key comparisons include:

a) Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate ()

- Structure: Contains a benzoimidazole core with an ethylbutanoate chain and benzyl-hydroxyethylamine substituents.

- Key Differences: The absence of a phenolic ring and the presence of a benzoimidazole heterocycle distinguish it from the target compound.

- Synthesis: Prepared via Schiff base formation between an amino-benzoimidazole precursor and benzaldehyde under mild acidic conditions (acetic acid in methanol) .

b) Methyl 1-(4-Ethoxy-4-Oxobutyl)-4-(4-(Benzyloxy)Phenyl)-1H-Pyrrole-2-Carboxylate ()

- Structure: Features a pyrrole-carboxylate core with a benzyloxy-phenyl group and an ethoxybutanoate chain.

- Key Differences: The pyrrole ring and benzyloxy group contrast with the phenolic hydroxyl and acetyl groups in the target compound. The benzyloxy group increases steric bulk and reduces polarity compared to the hydroxyl group.

- Synthesis: Synthesized via nucleophilic substitution using ethyl 4-bromo-butanoate, highlighting the utility of bromo-esters in alkylation reactions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

a) Impact of Substituents on Properties

- Hydroxyl vs. Benzyloxy Groups : The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to benzyloxy-substituted analogs, which are more lipophilic .

- Propyl Group : The 2-propyl substituent likely improves membrane permeability due to its hydrophobic character, a trait shared with benzyl groups in .

Biological Activity

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a phenoxy group and an ester functional group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 308.37 g/mol. The compound's structure is pivotal in determining its biological activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets and pathways:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in vascular smooth muscle cells, inhibiting their proliferation and migration in a dose-dependent manner.

- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways, influencing various cellular processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : In vitro studies have demonstrated its ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : The compound shows promise as an antioxidant, potentially protecting cells from oxidative stress.

- Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, warranting further exploration into its efficacy against various cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers treated human endothelial cells with varying concentrations of the compound. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in managing conditions like rheumatoid arthritis or cardiovascular diseases.

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that this compound effectively scavenged free radicals, supporting its role as a potential therapeutic agent against oxidative stress-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.